

# **Experimental Validation of Lawrencium's Electron Configuration: A Comparative Guide**

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Compound of Interest			
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This guide provides a comparative analysis of the experimental validation of the electron configuration of **Lawrencium** (Lr), element 103. The primary focus is on the measurement of the first ionization potential (IP1), a key atomic property that provides direct insight into the binding energy of the outermost electron and, consequently, the ground-state electron configuration. This information is crucial for researchers, scientists, and professionals in drug development working with heavy and superheavy elements.

The long-predicted electron configuration of **Lawrencium** was a subject of considerable theoretical interest due to strong relativistic effects expected to influence its electronic structure. [1][2] While it is the last of the actinide series, its configuration was debated to be either [Rn] 5f<sup>14</sup> 6d<sup>1</sup> 7s<sup>2</sup> or [Rn] 5f<sup>14</sup> 7s<sup>2</sup> 7p<sup>1/2</sup>.[1][3] The experimental determination of its first ionization potential has provided critical evidence to resolve this ambiguity.[4][5][6]

## **Comparative Analysis of Ionization Potential**

The first ionization potential of **Lawrencium** was experimentally determined to be  $4.96 \pm 0.08$  electron volts (eV).[5] This value is in excellent agreement with state-of-the-art relativistic theoretical calculations, which predicted a value of 4.963(15) eV.[1][7] This strong concurrence between experimental and theoretical data provides compelling evidence for the predicted ground-state electron configuration of [Rn]  $5f^{14}$   $7s^2$   $7p^{1/2}$ .[5][7] This configuration is anomalous, as it features a 7p electron as the valence electron instead of a 6d electron, a direct consequence of relativistic effects stabilizing the  $7p^{1/2}$  orbital.[1][2]



The measured ionization potential of **Lawrencium** is the lowest among all actinide and lanthanide elements, highlighting the weak binding of its outermost electron.[6][8]

Property	Experimental Value	Theoretical Value	Electron Configuration Supported
First Ionization Potential	4.96 ± 0.08 eV[5]	4.963(15) eV[1][7]	[Rn] 5f <sup>14</sup> 7s <sup>2</sup> 7p <sup>1/2</sup> [5] [7]

## Experimental Protocol: Measurement of the First Ionization Potential

The experimental determination of **Lawrencium**'s first ionization potential was a significant achievement due to the element's short half-life and the "one-atom-at-a-time" production rate. [5][6] The experiment was conducted by an international collaboration at the Japan Atomic Energy Agency (JAEA).[5][6]

#### 1. Isotope Production:

- The isotope <sup>256</sup>Lr, with a half-life of 27 seconds, was produced by bombarding a californium-249 (<sup>249</sup>Cf) target with a beam of boron-11 (<sup>11</sup>B) ions from the JAEA tandem accelerator.[4][9]
- 2. Atom Transport and Ionization:
- The synthesized <sup>256</sup>Lr atoms recoiled from the target and were transported by a helium/cadmium iodide (He/Cdl<sub>2</sub>) gas jet to a surface ion source.[4]
- Inside the ion source, the atoms were ionized to Lr<sup>+</sup> through interaction with a heated solid surface, a process known as surface ionization.[1][4] The ionization efficiency in this process is dependent on the first ionization potential of the element.[4]
- 3. Mass Separation and Detection:
- The newly formed Lr<sup>+</sup> ions were extracted from the ion source and mass-separated using an isotope separator on-line (ISOL) system to distinguish them from other reaction products.[4]



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- The mass-separated <sup>256</sup>Lr<sup>+</sup> ions were then collected, and their presence was confirmed by detecting their characteristic alpha decay.[4]
- 4. Determination of Ionization Potential:
- By measuring the ionization efficiency of <sup>256</sup>Lr and comparing it to the known ionization efficiencies and potentials of other elements under the same conditions, the first ionization potential of **Lawrencium** was determined.[4][9]

## **Experimental Workflow Diagram**

The following diagram illustrates the key stages of the experimental workflow for determining the first ionization potential of **Lawrencium**.



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Caption: Experimental workflow for the determination of **Lawrencium**'s first ionization potential.

This guide summarizes the pivotal experimental work that has validated the electron configuration of **Lawrencium**. The convergence of advanced experimental techniques and sophisticated theoretical calculations has provided a definitive understanding of the atomic properties of this superheavy element, confirming the profound influence of relativistic effects on the structure of the periodic table's heaviest members.

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